Cas no 891114-26-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide)

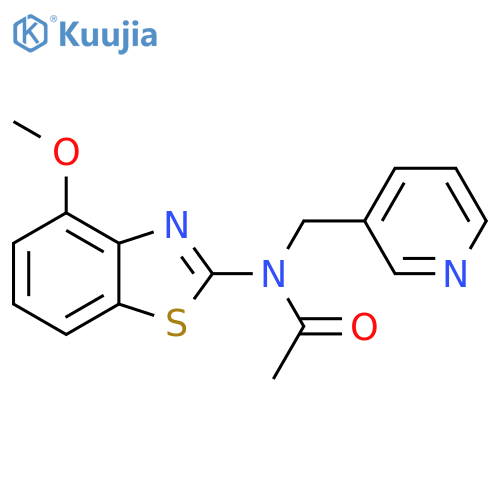

891114-26-4 structure

商品名:N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide 化学的及び物理的性質

名前と識別子

-

- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide

- AKOS024655670

- F2515-1017

- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide

- N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

- AB00678816-01

- 891114-26-4

- N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

-

- インチ: 1S/C16H15N3O2S/c1-11(20)19(10-12-5-4-8-17-9-12)16-18-15-13(21-2)6-3-7-14(15)22-16/h3-9H,10H2,1-2H3

- InChIKey: MKCIAFZHIXUWBZ-UHFFFAOYSA-N

- ほほえんだ: C(N(C1=NC2=C(OC)C=CC=C2S1)CC1=CC=CN=C1)(=O)C

計算された属性

- せいみつぶんしりょう: 313.08849790g/mol

- どういたいしつりょう: 313.08849790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 4

- 複雑さ: 396

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 83.6Ų

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2515-1017-50mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-20μmol |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-10mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-10μmol |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-5mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-3mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-100mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 100mg |

$248.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-5μmol |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-20mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2515-1017-4mg |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]acetamide |

891114-26-4 | 90%+ | 4mg |

$66.0 | 2023-05-16 |

N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide 関連文献

-

Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

891114-26-4 (N-(4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-yl)methylacetamide) 関連製品

- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)

- 67319-55-5(1,1'-Biphenyl, 2,3,5-trifluoro-)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬